molecular formula C17H34N4O3S B5571094 1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

Cat. No. B5571094
M. Wt: 374.5 g/mol
InChI Key: LNOJTKGLLYOOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives involves multi-step chemical processes that include the formation of sulfonyl and piperidine functional groups. Studies have shown various approaches to synthesize compounds with similar structural features, utilizing starting materials that undergo specific reactions to introduce sulfonyl and piperidine moieties at strategic positions within the molecule. For instance, the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the complexity and the precise control required in forming such compounds (H. Khalid et al., 2013).

Molecular Structure Analysis

The detailed molecular structure of piperidine derivatives, including 1-[(Dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, can be determined through techniques such as X-ray crystallography. These studies reveal the compound's crystalline structure, bond lengths, angles, and conformational details. For a related compound, the structure was analyzed to show the piperidine ring in chair conformation and the geometry around the sulfur atom as distorted tetrahedral, highlighting the importance of molecular structure analysis in understanding the chemical behavior of such molecules (S. Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, exhibiting properties that make them suitable for applications in medicinal chemistry and other fields. Their reactivity can be influenced by substituents attached to the piperidine ring, leading to the formation of new bonds or the introduction of additional functional groups. For example, novel reactions involving N-sulfonylamines with 3-dimethylamino-2H-azirines have been explored, demonstrating the versatility and reactivity of compounds with sulfonyl and amino groups (I. Tornus et al., 1996).

Scientific Research Applications

  • Nucleophilic Substitution Reactions : A study by Sekiguchi, Horie, and Suzuki (1988) explored the reactivity of the dialkylamino group in similar compounds, noting the rapid replacement by primary amines, particularly in dimethyl sulphoxide. This kind of reaction is fundamental in organic synthesis and pharmaceutical research (Sekiguchi, Horie, & Suzuki, 1988).

  • Synthesis of Biologically Active Derivatives : Khalid et al. (2013) synthesized derivatives of a related compound, noting their activity against certain enzymes like lipoxygenase and cholinesterases. Such research is critical for developing new therapeutic agents (Khalid et al., 2013).

  • Heterocyclic Syntheses : A study by Martin, Meth–Cohn, and Suschitzky (1974) on compounds with similar structural elements highlighted their use in creating various heterocyclic compounds. This research is important in the development of new materials and pharmaceuticals (Martin, Meth–Cohn, & Suschitzky, 1974).

  • Polymer Science Applications : Yan and Gao (2000) explored the use of related compounds in the synthesis of hyperbranched polymers, which have applications in materials science and engineering (Yan & Gao, 2000).

  • Antimicrobial Activity Studies : Research by Ghorab et al. (2017) focused on synthesizing and studying the antimicrobial activities of similar compounds, which is crucial for developing new antibiotics and antifungal agents (Ghorab et al., 2017).

  • Synthesis of Polyamides : Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing theophylline and thymine using related compounds. Such research contributes to the development of new polymers with potential pharmaceutical applications (Hattori & Kinoshita, 1979).

  • Photopolymerizable Polymers : Fukushima, Oyama, and Tomoi (2003) studied the development of soluble polymers having pendant carboxyl groups. This research is significant in the field of photoresists and materials science (Fukushima, Oyama, & Tomoi, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose inhalation risks. Additionally, the compound could be harmful if ingested or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O3S/c1-15-6-4-10-20(14-15)11-5-9-18-17(22)16-7-12-21(13-8-16)25(23,24)19(2)3/h15-16H,4-14H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOJTKGLLYOOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide

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